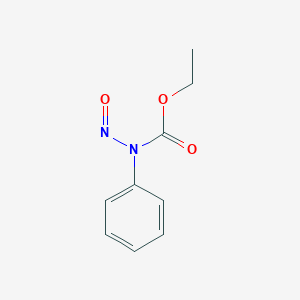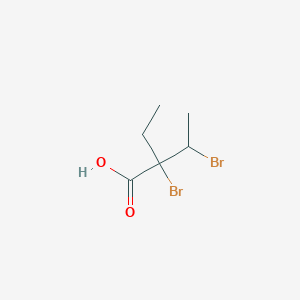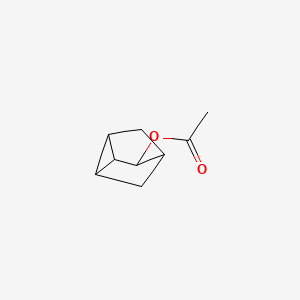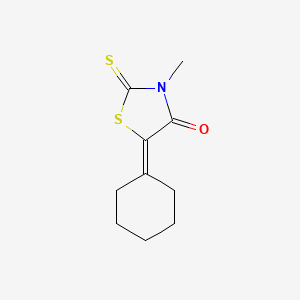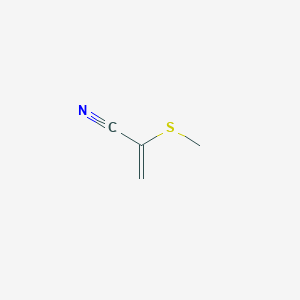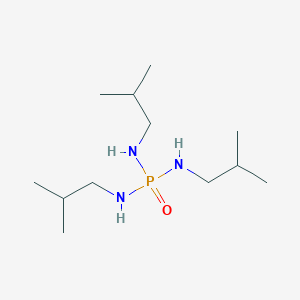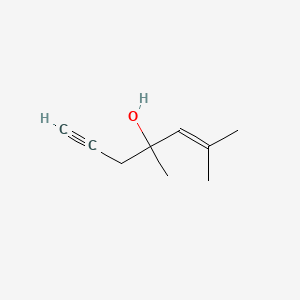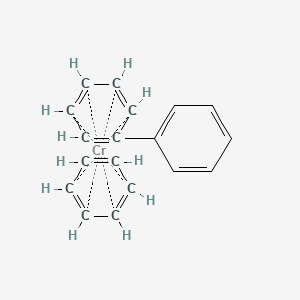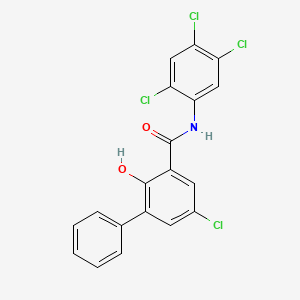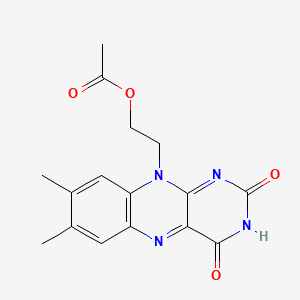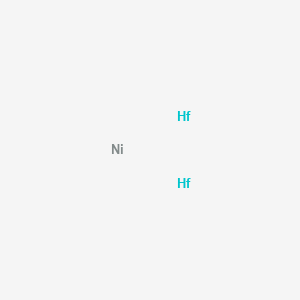
Hafnium;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hafnium and nickel form a binary alloy system that exhibits unique properties, making it valuable in various industrial applications. Hafnium is a transition metal known for its high melting point and ability to absorb neutrons, while nickel is a versatile metal with excellent corrosion resistance and high-temperature stability. The combination of these two metals results in an alloy with enhanced mechanical properties and resistance to oxidation.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of hafnium-nickel alloys typically involves the use of a vacuum arc furnace. In this process, a nonconsumable electrode is used to melt a mixture of hafnium and nickel powders. The powders are often pre-annealed to remove impurities and improve the quality of the final alloy . The reaction conditions include high temperatures and a controlled atmosphere to prevent contamination by oxygen and nitrogen gases.
Industrial Production Methods: Industrial production of hafnium-nickel alloys involves vacuum induction melting, where the alloy is produced in a vacuum environment to minimize the presence of impurities. The use of a vacuum arc furnace with a nonconsumable electrode ensures high assimilation of hafnium into the nickel melt, resulting in a uniform distribution of hafnium throughout the alloy . This method also reduces the formation of undesirable phases and improves the mechanical properties of the alloy.
化学反应分析
Types of Reactions: Hafnium-nickel alloys undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The alloy’s high resistance to oxidation makes it suitable for high-temperature applications.
Common Reagents and Conditions: Common reagents used in the reactions involving hafnium-nickel alloys include oxygen, nitrogen, and various reducing agents. The reaction conditions often involve high temperatures and controlled atmospheres to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of hafnium-nickel alloys include hafnium oxide and nickel oxide. These oxides contribute to the alloy’s high-temperature stability and resistance to corrosion.
科学研究应用
Hafnium-nickel alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their high surface area and reactivity. In biology and medicine, hafnium-nickel alloys are explored for their potential use in biomedical implants and devices due to their biocompatibility and mechanical strength . In industry, these alloys are used in the production of high-temperature components, such as turbine blades and aerospace materials, due to their excellent mechanical properties and resistance to oxidation .
作用机制
The mechanism by which hafnium-nickel alloys exert their effects involves the formation of a stable oxide layer on the surface of the alloy. This oxide layer acts as a protective barrier, preventing further oxidation and corrosion. The molecular targets and pathways involved in this process include the interaction of hafnium and nickel atoms with oxygen and other reactive species, leading to the formation of stable oxide phases .
相似化合物的比较
Similar Compounds: Similar compounds to hafnium-nickel alloys include nickel-titanium alloys and nickel-chromium alloys. These alloys also exhibit high-temperature stability and resistance to oxidation.
Uniqueness of Hafnium-Nickel Alloys: Hafnium-nickel alloys are unique due to their high melting point, excellent mechanical properties, and ability to form stable oxide layers. Compared to nickel-titanium alloys, hafnium-nickel alloys offer better resistance to oxidation and higher mechanical strength. Compared to nickel-chromium alloys, hafnium-nickel alloys provide superior high-temperature stability and resistance to corrosion .
属性
CAS 编号 |
12315-69-4 |
|---|---|
分子式 |
Hf2Ni |
分子量 |
415.67 g/mol |
IUPAC 名称 |
hafnium;nickel |
InChI |
InChI=1S/2Hf.Ni |
InChI 键 |
SXKVTXHZPKZCQX-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Hf].[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


